molecular formula C9H13N3O B1473004 3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine CAS No. 1936661-11-8

3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Cat. No. B1473004
CAS RN: 1936661-11-8
M. Wt: 179.22 g/mol
InChI Key: DRRVNBJIZCFJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, commonly referred to as 3E-THP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. 3E-THP is a heterocyclic compound, which means that it contains both carbon and nitrogen atoms in its structure. It has a unique structure that makes it useful in a variety of applications.

Scientific Research Applications

Pharmacology: mTOR and PI3 Kinase Inhibition

3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine: has been identified as a potential inhibitor of mTOR (mammalian target of rapamycin) and PI3 (phosphoinositide 3) kinases . These enzymes play crucial roles in cell growth, proliferation, and survival. By inhibiting these kinases, the compound could be used to develop treatments for diseases characterized by abnormal cell growth, such as cancer.

Biochemistry: TASK-3 Channel Antagonism

In biochemistry, this compound serves as a scaffold for derivatives that act as antagonists to the TASK-3 (TWIK-related acid-sensitive K+ channel) channel . TASK-3 channels are involved in the regulation of neuronal excitability and have been implicated in anesthesia and neuroprotection. The compound’s derivatives could help in understanding the channel’s function and in developing new anesthetics.

Medicine: Pharmaceutical Testing

The compound is utilized in pharmaceutical testing as a reference standard to ensure the quality and potency of pharmaceutical products . Its precise structure and properties make it an ideal candidate for calibrating instruments and validating analytical methods in drug development.

Material Science: Chemical Synthesis

In material science, This compound is used in chemical synthesis as a building block for creating complex molecular structures . Its reactivity and stability under various conditions make it valuable for constructing new materials with desired properties.

Analytical Chemistry: Reference Standards

This compound is also important in analytical chemistry, where it is used as a reference standard for chromatography and mass spectrometry . It helps in the accurate identification and quantification of chemical substances in complex mixtures.

Environmental Science: Impurity Analysis

Although direct applications in environmental science are not explicitly mentioned, compounds like This compound can be used in the analysis of environmental samples to detect and quantify impurities . This is crucial for monitoring pollution and ensuring environmental safety.

properties

IUPAC Name

3-ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-13-9-5-7-6-10-4-3-8(7)11-12-9/h5,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRVNBJIZCFJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Reactant of Route 4
3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Reactant of Route 6
3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.